Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate
Description
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a malonate-derived compound featuring a 1,3-thiazole core substituted with a 2-naphthyl group at the 4-position. The compound is synthesized via condensation reactions involving diethyl ethoxymethylene malonate and functionalized amines, a method widely employed for similar derivatives .
Properties
IUPAC Name |
diethyl 2-[[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-19(24)17(20(25)27-4-2)12-22-21-23-18(13-28-21)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGBLSCAUCXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves a multi-step process. One common method includes the reaction of diethyl ethoxymethylenemalonate with a primary amine and a 1,3-dicarbonyl compound under microwave-assisted conditions. This reaction yields the desired product with high efficiency, often exceeding 74% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted malonates.
Scientific Research Applications
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various bioactive compounds and materials.
Mechanism of Action
The mechanism by which diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate exerts its effects involves interactions with specific molecular targets. In the case of its antifungal activity, the compound likely disrupts the cellular processes of the pathogen, leading to inhibited growth or cell death. The exact molecular pathways and targets are still under investigation, but it is believed to involve interference with key enzymes and cellular structures.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heterocyclic Substituents : Bulky groups like 2-naphthyl (target compound) or benzo[b]thiophenyl likely increase steric hindrance, reducing solubility compared to smaller substituents (e.g., 4-chlorophenyl ).
- For example, thiazole-containing derivatives exhibit higher melting points (113–115°C ) compared to non-heterocyclic analogues (71–81°C ).
- Halogen Effects : Chlorine or bromine substituents (e.g., 4-chlorophenyl ) may enhance intermolecular interactions (e.g., halogen bonding), as evidenced by elevated melting points.
Physicochemical Properties
- Melting Points : The absence of melting point data for the target compound complicates direct comparison, but trends suggest that bulkier substituents (e.g., naphthyl) would elevate melting points relative to simpler aryl derivatives (e.g., 63–70°C for 4-chlorophenyl/4-fluorophenyl analogues ).
- Solubility : Dibenzyl ester derivatives (e.g., compound 5hr ) exhibit lower solubility in polar solvents compared to diethyl esters, highlighting the role of ester groups in modulating lipophilicity.
Tables and Figures :
- Table 1 provides a concise structural and physicochemical comparison.
- Synthetic Schemes (referenced in ) outline common pathways for malonate derivatives.
Biological Activity
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate (CAS No. 478258-62-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C21H20N2O4S
- Molecular Weight : 396.46 g/mol
- Boiling Point : 523.6 °C (predicted)
- Density : 1.291 g/cm³ (predicted)
- pKa : 2.71 (predicted)
Synthesis
This compound can be synthesized through various methods involving thiazole derivatives and diethyl malonate. The synthesis typically includes condensation reactions that yield the desired product with high purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and antimalarial properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Thiazole-containing compounds have been recognized for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Antimalarial | Potential activity against Plasmodium |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the thiazole ring and the naphthyl group significantly influence the biological activity of the compound. For instance:
- Electron-withdrawing groups at specific positions on the phenyl ring enhance antimalarial activity.
- The presence of a thiazole moiety is critical for antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound), against resistant strains of bacteria. Results indicated a marked reduction in bacterial viability, suggesting potential for therapeutic use in infections caused by resistant pathogens.
- Anticancer Properties : In a series of experiments on human cancer cell lines, diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-y]amino}methylene)malonate demonstrated IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via condensation between an ethoxymethylene malonate (EMME) derivative and a substituted aniline. For example, heating EMME with 4-(2-naphthyl)-1,3-thiazol-2-amine at 120–150°C in toluene or diphenyl ether, followed by purification via recrystallization or column chromatography .
- Key Parameters :
- Temperature : 120–250°C (microwave-assisted methods reduce time) .
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) or base (e.g., DIPEA) improve yields .
- Solvents : High-boiling solvents like diphenyl ether or toluene are preferred for thermal stability .
Q. What spectroscopic techniques are routinely used to characterize this compound, and what critical data should be reported?
- Techniques :
- IR : Confirm C=O stretches (1670–1629 cm⁻¹) and N–H bonds (3273 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the malonate methylene protons (δ 4.1–4.3 ppm) and aromatic protons from the naphthyl/thiazole groups (δ 6.5–8.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns verify purity .
Q. How are purification challenges addressed for intermediates in its synthesis?
- Methods :
- Precipitation : Cooling reaction mixtures in hexane or ether isolates solids .
- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane remove byproducts .
- Recrystallization : Ethanol or acetonitrile yields high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of diethyl anilinomethylene-malonate derivatives to quinolone scaffolds?
- Mechanism : The Gould-Jacobs cyclization involves thermal [1,5]-sigmatropic rearrangement followed by keto-enol tautomerization. Diphenyl ether at 220–250°C promotes ring closure, forming the 4-oxo-1,4-dihydroquinoline core .
- Critical Factors :
- Electron-withdrawing substituents on the aryl group accelerate cyclization by stabilizing the transition state .
- Microwave irradiation reduces reaction time from hours to minutes .
Q. How do substituents on the thiazole or naphthyl groups influence the compound’s reactivity and biological activity?
- Case Study :
- Electron-deficient thiazoles (e.g., 4-nitrobenzylidene) enhance electrophilicity, improving cross-coupling reactivity .
- Naphthyl groups increase π-stacking interactions, relevant in kinase inhibition studies .
- Analytical Tools :
- Hirshfeld surface analysis maps intermolecular interactions in crystallized derivatives .
- DFT calculations predict electronic effects of substituents on reaction pathways .
Q. How can crystallographic data resolve contradictions in structural assignments from NMR/IR?
- Approach : Single-crystal X-ray diffraction (using SHELX or ORTEP-3) provides unambiguous bond lengths/angles. For example, intramolecular hydrogen bonds (N–H⋯O=C) observed in XRD may explain anomalous NMR shifts .
- Example : Discrepancies in carbonyl stretching frequencies (IR) vs. XRD-confirmed keto-enol tautomerism .
Q. What strategies optimize yields in multi-step syntheses involving this compound?
- Case Study :
- Stepwise monitoring : TLC or LC-MS tracks intermediates to minimize side reactions .
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) for amines prevents undesired cyclization .
- Data Table :
| Step | Reaction | Yield (%) | Key Condition |
|---|---|---|---|
| 1 | Condensation with EMME | 75–90 | Toluene, 120°C |
| 2 | Cyclization to quinolone | 55–78 | Diphenyl ether, 250°C |
Methodological Considerations
- Contradiction Analysis : Conflicting melting points (e.g., 71–73°C vs. 45–46°C for similar derivatives) may arise from polymorphic forms or solvent impurities; differential scanning calorimetry (DSC) can clarify .
- High-Throughput Screening : Reverse-phase HPLC (C18 columns, acetonitrile/water) separates analogs for bioactivity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
